molecular formula C12H22N2O2 B2595652 Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2044714-40-9

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2595652
CAS No.: 2044714-40-9
M. Wt: 226.32
InChI Key: SXJWLOYSKBKCIE-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-5-azaspiro[34]octane-5-carboxylate is a spirocyclic compound with a unique structure that includes a tert-butyl group, an amino group, and a carboxylate group

Properties

IUPAC Name

tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-9(13)12(14)6-4-7-12/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJWLOYSKBKCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-5-azaspiro[3One common method involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate and an amine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Reactivity of the Amino Group

The primary amine at the 8-position undergoes classical nucleophilic reactions, enabling diverse functionalization:

Acylation :
The amino group reacts with acylating agents (e.g., acetyl chloride) to form amides. For example:

Compound+CH3COClEt3N, DCM8-Acetamido derivative\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{8-Acetamido derivative}

This reaction is typically conducted under Schotten-Baumann conditions, yielding stable amides.

Alkylation :
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base forms secondary amines:

Compound+CH3INaH, THF8-Methylamino derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{8-Methylamino derivative}

Such alkylations are critical for modifying the compound’s steric and electronic properties.

Protection/Deprotection :

  • Boc Protection : The existing Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to expose the secondary amine on the azaspiro ring .

  • Amine Protection : The primary amine can be reprotected with alternative groups (e.g., Fmoc) for sequential synthesis.

Reactions Involving the Spirocyclic Framework

The spiro[3.4]octane core participates in ring-opening and functionalization reactions:

Ring-Opening via Acid Catalysis :
Under strong acidic conditions (e.g., HCl in dioxane), the spirocyclic structure may undergo ring-opening to generate linear intermediates, useful for further derivatization.

Electrophilic Aromatic Substitution :
The spiro system’s rigidity influences regioselectivity in electrophilic substitutions. For instance, nitration at specific positions can occur under controlled conditions.

Oxidation and Reduction Reactions

Oxidation :
The primary amine can be oxidized to a nitro group using strong oxidants like meta-chloroperbenzoic acid (mCPBA):

8-AminomCPBA8-Nitro derivative\text{8-Amino} \xrightarrow{\text{mCPBA}} \text{8-Nitro derivative}

This transformation is pivotal for introducing electron-withdrawing groups.

Reduction :
While the Boc group is generally stable to reduction, catalytic hydrogenation (e.g., H₂/Pd-C) can reduce unsaturated bonds if present in modified derivatives.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related spirocycles:

CompoundKey Reaction Differences
Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate Sulfur atom enables sulfoxidation/sulfonation
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Ethynyl group facilitates click chemistry
Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate Positional isomerism alters nucleophilic sites

Mechanistic Insights

  • Boc Deprotection : Acid-mediated cleavage proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .

  • Amine Reactivity : The spirocyclic structure’s steric hindrance slows reaction kinetics compared to linear amines, necessitating optimized conditions.

Scientific Research Applications

Drug Design and Development

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its spirocyclic nature allows for modifications that can enhance potency and selectivity for specific biological targets.

Case Study: Antidepressants

Research has indicated that derivatives of this compound may exhibit antidepressant-like effects. A study demonstrated that specific modifications to the spirocyclic structure resulted in compounds with improved binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders.

Antiviral Activity

Recent investigations have highlighted the antiviral properties of this compound derivatives against various viral pathogens.

Case Study: Influenza Virus

In vitro studies showed that certain derivatives effectively inhibited the replication of influenza virus strains, making them candidates for further development as antiviral agents.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Alzheimer's Disease

Research demonstrated that modifications to the tert-butyl group could enhance the ability of these compounds to cross the blood-brain barrier, leading to improved neuroprotective effects in cellular models of Alzheimer's disease.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Spirocyclic Core : Utilizing cyclization reactions to create the spiro framework.
  • Introduction of Functional Groups : Employing techniques such as amination and carboxylation to incorporate amino and carboxylic acid functionalities.
  • Purification and Characterization : Techniques such as chromatography and NMR spectroscopy are used to purify and confirm the structure of the synthesized compounds.
Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidepressant15
Compound BAntiviral10
Compound CNeuroprotective12

Table 2: Synthesis Overview

StepReaction TypeConditionsYield (%)
1CyclizationHeat, solvent A85
2AminationRoom temperature, solvent B75
3CarboxylationAcidic conditions70

Mechanism of Action

The mechanism of action of tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to fit into binding sites on enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research fields.

Biological Activity

Tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 2044714-40-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that compounds like this compound may interact with various biological pathways, particularly in the context of neuroprotection and analgesic effects. The spirocyclic structure enhances binding affinity to specific receptors, which may lead to significant pharmacological effects.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to tert-butyl 8-amino-5-azaspiro[3.4]octane can exhibit neuroprotective properties. For instance, they may mitigate oxidative stress-induced apoptosis in neuronal cells, a mechanism often linked to neurodegenerative diseases.

Analgesic Activity

The compound's structural characteristics suggest potential activity as a dual m-opioid receptor agonist and sigma receptor antagonist, which could be beneficial in pain management therapies. Such dual action can enhance analgesic efficacy while minimizing side effects commonly associated with opioid therapies.

Case Studies and Research Findings

StudyFindings
Neuroprotection Study In vitro studies demonstrated that the compound reduces cell death in SH-SY5Y neuroblastoma cells exposed to oxidative stress, likely through modulation of the ERK/MAPK signaling pathway.
Analgesic Profile Animal models indicated that administration resulted in significant pain relief comparable to standard analgesics without the typical side effects associated with opioids.

Research Data

Recent investigations into related compounds have provided insights into their biological mechanisms:

  • Oxidative Stress Response : Compounds similar to tert-butyl 8-amino-5-azaspiro[3.4]octane have shown the ability to quench free radicals, thereby protecting cells from oxidative damage.
  • Receptor Interaction Studies : Binding affinity assays indicate that these compounds may effectively target m-opioid and sigma receptors, suggesting a multifaceted approach to pain relief.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 8-amino-5-azaspiro[3.4]octane-5-carboxylate?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection strategies for amino groups and spirocyclic ring formation. Key steps include:

  • Ring closure : Use of cyclization agents like DCC (dicyclohexylcarbodiimide) or EDCI for amide bond formation in spiro systems .
  • Amino group protection : Boc anhydride in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation by working in a fume hood with airflow ≥0.5 m/s .
  • Storage : Tightly sealed containers under refrigeration (2–8°C) to prevent degradation. Incompatible with strong oxidizers and acids; store separately .
  • Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol/water .

Q. How can researchers characterize the purity and structure of this compound?

  • NMR spectroscopy : Key signals include Boc tert-butyl protons (δ 1.4–1.5 ppm, singlet) and spirocyclic amine protons (δ 3.0–3.5 ppm, multiplet) .
  • HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to detect impurities. Expected [M+H]⁺ = 226.3 (calculated from molecular weight 225.28) .
  • Melting point : Compare observed mp (e.g., 58–59°C for related spiro compounds) to literature values to confirm crystallinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination in spiro systems, optimizing ligand-to-metal ratios (e.g., Xantphos/Pd = 2:1) .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) for cyclization steps. DMF increases reaction rates but may require lower temperatures (40°C) to reduce decomposition .
  • Kinetic studies : Monitor reaction progress via TLC (Rf = 0.3 in 30% ethyl acetate/hexane) to identify rate-limiting steps and adjust stoichiometry .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Case example : Discrepancies in ¹³C NMR carbonyl signals (e.g., Boc C=O at δ 155 vs. 160 ppm) may arise from solvent polarity or tautomerism.
    • Resolution : Record spectra in multiple solvents (CDCl₃ vs. DMSO-d6) and compare with computed DFT models .
    • Cross-validation : Use 2D NMR (HSQC, HMBC) to confirm connectivity between spiro carbons and adjacent functional groups .

Q. What experimental strategies can evaluate the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Nucleophilic substitution : React with methyl iodide (CH₃I) in THF/K₂CO₃ to test amino group availability. Monitor by LC-MS for N-methylation products .
  • Electrophilic aromatic substitution : Use nitration (HNO₃/H₂SO₄) to assess ring activation. If no reaction occurs, the spiro structure may sterically hinder electrophile access .
  • pH-dependent stability : Perform accelerated degradation studies (e.g., 40°C, pH 1–13 for 24h) to identify hydrolysis products (HPLC tracking) .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : TGA analysis shows decomposition onset at 180°C, requiring reactions to be conducted below 100°C .
  • Light sensitivity : Store in amber vials; UV-Vis spectra (λmax = 210 nm) indicate photodegradation under prolonged UV exposure .
  • Aqueous solubility : Solubility <1 mg/mL in water (pH 7), necessitating DMSO or ethanol as co-solvents for biological assays .

Methodological Notes

  • Data interpretation : Always cross-reference spectral data with structurally analogous compounds (e.g., tert-butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate ).
  • Contingency planning : Pre-test reaction scalability (1 mmol → 10 mmol) to identify bottlenecks like exothermicity or byproduct formation .

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